CrtK protein CrtK protein
Brand Name: Vulcanchem
CAS No.: 125008-16-4
VCID: VC0219346
InChI:
SMILES:
Molecular Formula: C11H11ClN2O3
Molecular Weight: 0

CrtK protein

CAS No.: 125008-16-4

Cat. No.: VC0219346

Molecular Formula: C11H11ClN2O3

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

CrtK protein - 125008-16-4

Specification

CAS No. 125008-16-4
Molecular Formula C11H11ClN2O3
Molecular Weight 0

Introduction

Definition and Basic Characteristics

The CrtK protein was initially identified within the carotenoid gene cluster of photosynthetic bacteria, particularly in Rhodobacter sphaeroides. Research has subsequently revealed that this protein, now frequently referred to as TspO (tryptophan-rich sensory protein), is a 17-kDa protein localized to the outer membrane of R. sphaeroides . The gene encoding this protein was formerly designated as crtK or ORF160, but current literature predominantly uses the tspO nomenclature to better reflect its functional characteristics .

CrtK/TspO exhibits an unusually high content of aromatic amino acids, with L-tryptophan being particularly abundant . This distinctive compositional feature contributes to its specialized sensory functions in bacterial cells and represents one of its most characteristic properties.

Structural Properties

Protein Composition and Organization

The CrtK protein contains an exceptional concentration of aromatic amino acids, especially tryptophan residues, which is unusual among bacterial membrane proteins . Cross-linking studies suggest that TspO may form a homodimer within the bacterial membrane, indicating potential functional significance of its quaternary structure .

Membrane Localization

Experimental evidence using polyclonal antibodies against the purified protein has confirmed that CrtK is localized to the outer membrane of aerobically grown R. sphaeroides 2.4.1 . This localization is critical for its function as a sensory protein that responds to environmental conditions and regulates photosynthesis gene expression.

Sequence Homology

One of the most remarkable aspects of CrtK is its significant sequence homology with peripheral-type benzodiazepine receptors from mammalian sources . This homology suggests evolutionary relationships between bacterial and mammalian proteins that may be traced to shared ancestral functions related to tetrapyrrole metabolism.

Functional Roles

Photosynthesis Regulation

The primary function of CrtK appears to be the negative regulation of photosynthesis gene expression in Rhodobacter sphaeroides . This regulation occurs in response to environmental conditions, particularly oxygen availability, allowing the bacterium to adapt its photosynthetic apparatus accordingly.

CrtK negatively regulates the expression of several photosynthesis genes, including those involved in the biosynthesis of bacteriochlorophyll and carotenoid pigments . This regulatory function enables R. sphaeroides to modulate its photosynthetic capacity based on environmental oxygen levels.

Pigment Production Control

Studies involving CrtK null mutations have demonstrated that while mutants maintain an intact carotenoid biosynthetic pathway, they exhibit increased production of carotenoids and bacteriochlorophyll compared to wild-type strains, particularly under aerobic or semi-aerobic growth conditions . When the tspO gene is provided in trans, normal pigment production is restored to mutant strains, confirming the protein's direct role in regulating pigment synthesis .

Tetrapyrrole Metabolism Regulation

Research has identified a mechanistic link between CrtK function and tetrapyrrole metabolism. The protein negatively regulates the activity of coproporphyrinogen III oxidase in R. sphaeroides . This relationship suggests that CrtK may regulate the exit of certain tetrapyrrole intermediates from the heme/bacteriochlorophyll biosynthetic pathways in response to oxygen availability .

Expression Patterns

The expression of CrtK/TspO is significantly influenced by growth conditions. The protein is present at severalfold higher levels in photosynthetically grown cells compared to aerobically grown cells . This differential expression pattern aligns with its role in regulating photosynthesis genes based on environmental conditions.

Table 1: Expression Levels of CrtK/TspO Under Different Growth Conditions

Growth ConditionRelative CrtK/TspO ExpressionReference
Photosynthetic growthHigh (several-fold greater)
Aerobic growthLow (baseline)
Semi-aerobic growthIntermediate

This expression pattern allows R. sphaeroides to fine-tune its photosynthetic apparatus in response to changing environmental conditions, particularly oxygen availability.

Evolutionary Significance

Relationship to Mammalian Benzodiazepine Receptors

One of the most intriguing aspects of CrtK/TspO is its homology to the mammalian mitochondrial benzodiazepine receptor (MBR) . This relationship was experimentally demonstrated when the rat mitochondrial outer membrane-localized benzodiazepine receptor was expressed in wild-type and TspO-deficient strains of R. sphaeroides and was able to substitute for TspO by negatively regulating photosynthesis gene expression .

Moreover, when TspO-specific antibodies were tested against liver and kidney mitochondrial proteins, strong cross-reactivity was observed, further supporting the evolutionary relationship between these proteins .

Evolutionary Implications

The functional and structural similarities between bacterial TspO and mammalian MBR provide compelling evidence for an evolutionary relationship. This relationship offers support for the hypothesis that the mammalian mitochondrion originated from a photosynthetic bacterial precursor . This evolutionary connection represents a significant finding with implications for understanding the origins of eukaryotic cellular components.

Molecular Mechanism

Signal Transduction Pathway

CrtK/TspO appears to function as part of a signal transduction pathway that communicates environmental conditions to transcriptional machinery. By regulating the exit of tetrapyrrole intermediates from biosynthetic pathways in response to oxygen availability, CrtK causes the accumulation of a biosynthetic intermediate that may serve as a corepressor for both specific pigment gene transcription and the puc operon .

Transcriptional Effects

The effect of CrtK on pigment production occurs at the transcriptional level. Studies indicate that CrtK/TspO affects the expression of genes including crtI (encoding phytoene dehydrogenase) and pucBA (encoding light-harvesting complex II polypeptides) . This transcriptional regulation allows the bacterium to coordinate photosynthetic complex assembly with environmental conditions.

Experimental Studies and Applications

Mutational Analyses

Null mutations in the tspO gene result in increased production of carotenoids and bacteriochlorophyll relative to wild-type strains, particularly under aerobic or semi-aerobic growth conditions . These mutational studies have been instrumental in elucidating the role of CrtK in photosynthesis regulation.

Recombinant Production

Recombinant CrtK protein can be expressed and purified from different host organisms, with Escherichia coli and yeast offering the best yields and shorter turnaround times for research applications . Expression in insect cells with baculovirus or mammalian cells can provide post-translational modifications necessary for correct protein folding or retention of activity.

Table 2: Recombinant Expression Systems for CrtK Protein

Expression SystemAdvantagesDisadvantagesReference
E. coliHigh yields, short production timeLimited post-translational modifications
YeastGood yields, some post-translational modificationsMore complex than bacterial systems
Insect cellsBetter post-translational modificationsLonger production time, lower yields
Mammalian cellsNative-like post-translational modificationsMost complex, typically lowest yields

Interspecies Functional Conservation

The functional conservation of CrtK/TspO across species was demonstrated when the rat mitochondrial benzodiazepine receptor was expressed in R. sphaeroides strains. The mammalian protein retained its structure within the bacterial outer membrane and was able to functionally substitute for TspO . This research provides valuable insights into the evolutionary conservation of protein function across diverse organisms.

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